
1-Tert-butyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C10H18N4OS2 and its molecular weight is 274.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activities
1-Tert-butyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea exhibits selective herbicidal activities. A study highlighted its effectiveness as a herbicide, demonstrating selective toxicity between barley (tolerant) and wheat (susceptible). This selectivity is attributed to differences in metabolic rates, specifically N-demethylation processes, which are faster in barley than in wheat. Such compounds also showed unique susceptibility patterns in cotton plants, providing insights into the mechanisms of selectivity among different plant species (Lee & Ishizuka, 1976).
Synthesis Efficiency Improvement
Efficient synthesis methods for 1,3,4-thiadiazol-2-yl urea derivatives have been developed to improve yield and reaction times. Microwave irradiation has been utilized to enhance the synthesis process from heterocyclic amino compounds, offering a more effective approach compared to conventional heating methods. This advancement in synthesis techniques contributes to the broader application and study of thiadiazolyl urea derivatives in various scientific fields (Li & Chen, 2008).
Anion Binding Properties
New research into the functionalization of molecules related to 1,3,4-thiadiazol-2-yl urea has explored their potential as anion receptors. Modifications to the molecular structure have enabled these compounds to effectively bind with various anions, highlighting their potential utility in creating more selective and efficient molecular receptors. This line of inquiry opens up new applications in chemical sensing and molecular recognition technologies (Marcos et al., 2014).
Medicinal Chemistry Applications
While specifically excluding information related to drug use, dosage, and side effects as requested, it's notable that compounds with similar structural frameworks to this compound have been investigated for various biological activities. This includes exploration into their role as ligands in asymmetric catalysis and potential as inhibitors in medicinal chemistry research. Such studies underscore the chemical versatility and potential utility of thiadiazolyl ureas in developing new therapeutics and chemical tools (Getlik et al., 2012).
Propiedades
IUPAC Name |
1-tert-butyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4OS2/c1-5-6-16-9-14-13-8(17-9)11-7(15)12-10(2,3)4/h5-6H2,1-4H3,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYSWNYUMDUJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
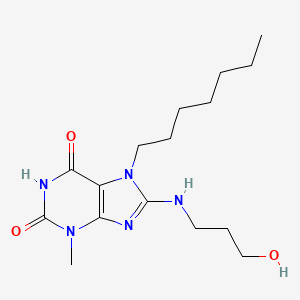
![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2929208.png)
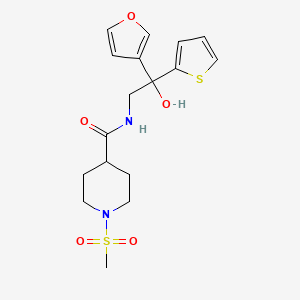
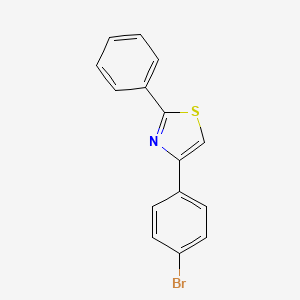
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)
![(E)-4-(Dimethylamino)-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2929215.png)
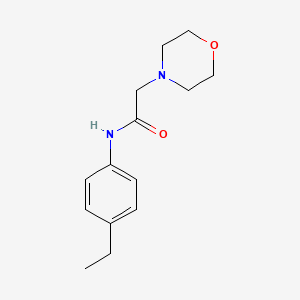
![4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2929219.png)
![3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2929220.png)
![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide](/img/structure/B2929223.png)
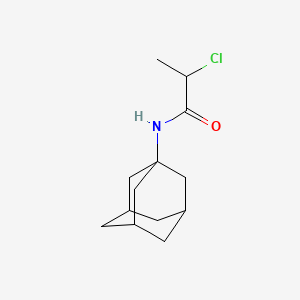
amine](/img/structure/B2929225.png)


